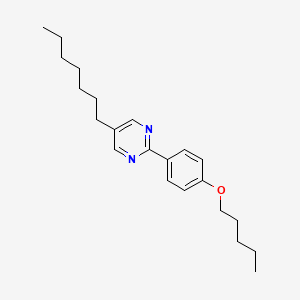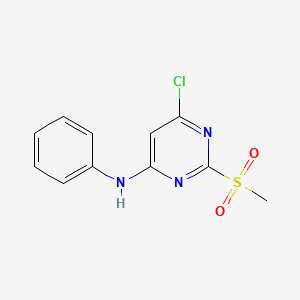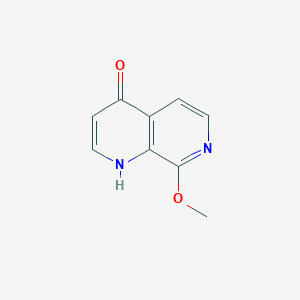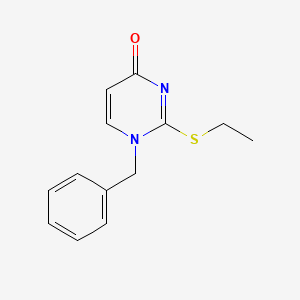
(R)-2-Amino-3-phenylpropyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-phenylpropyl hydrogen carbonate is an organic compound that features an amino group, a phenyl group, and a hydrogen carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenylpropyl hydrogen carbonate typically involves the reaction of ®-2-Amino-3-phenylpropanol with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrogen carbonate group.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-3-phenylpropyl hydrogen carbonate can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors to ensure efficient conversion of the starting materials to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-phenylpropyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Substitution: The hydrogen carbonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
®-2-Amino-3-phenylpropyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-phenylpropyl hydrogen carbonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially altering their function. The phenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. The hydrogen carbonate group can participate in acid-base reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-phenylpropanol
- ®-2-Amino-3-phenylpropionic acid
- ®-2-Amino-3-phenylpropyl chloride
Uniqueness
®-2-Amino-3-phenylpropyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that lack this functional group.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
[(2R)-2-amino-3-phenylpropyl] hydrogen carbonate |
InChI |
InChI=1S/C10H13NO3/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Clé InChI |
MEQYFCBIXOVKHT-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](COC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(COC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)



![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)



![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)

